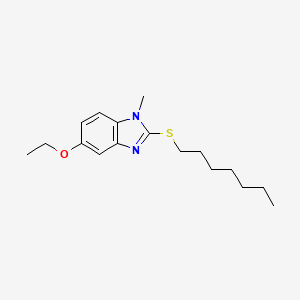
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is a chemical compound with the molecular formula C50H84BN. It is known for its unique structure, which includes a tetrabutylammonium cation and a butyl tris-(4-tert-butylphenyl)borate anion. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate typically involves the reaction of tetrabutylammonium bromide with butyl tris-(4-tert-butylphenyl)borate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for mixing, reaction control, and purification.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various borate esters, while reduction can produce different borohydride derivatives.
Scientific Research Applications
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate involves its interaction with molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical processes, influencing the rate and outcome of reactions. Its unique structure allows it to interact with different substrates and reagents, facilitating specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium bromide: A common quaternary ammonium salt used in phase-transfer catalysis.
Butyl tris-(4-tert-butylphenyl)borate: A related borate compound with similar structural features.
Uniqueness
Tetrabutylammonium butyl tris-(4-tert-butylphenyl)borate is unique due to its combination of a tetrabutylammonium cation and a butyl tris-(4-tert-butylphenyl)borate anion. This combination imparts specific properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
189947-86-2 |
|---|---|
Molecular Formula |
C50H84BN |
Molecular Weight |
710.0 g/mol |
IUPAC Name |
butyl-tris(4-tert-butylphenyl)boranuide;tetrabutylazanium |
InChI |
InChI=1S/C34H48B.C16H36N/c1-11-12-25-35(29-19-13-26(14-20-29)32(2,3)4,30-21-15-27(16-22-30)33(5,6)7)31-23-17-28(18-24-31)34(8,9)10;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h13-24H,11-12,25H2,1-10H3;5-16H2,1-4H3/q-1;+1 |
InChI Key |
DVFYERJSRJAZMC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCC)(C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



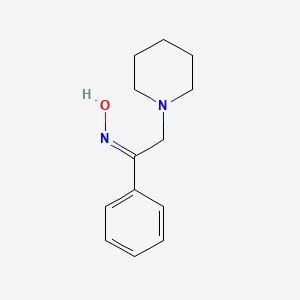

![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
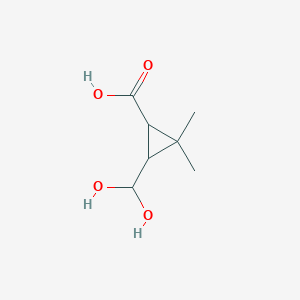
![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)

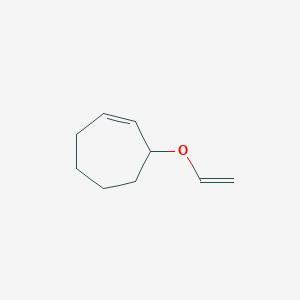
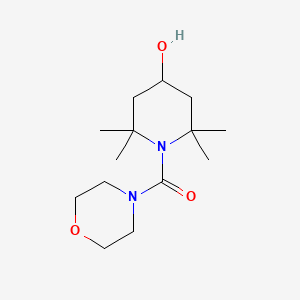
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)

![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)
